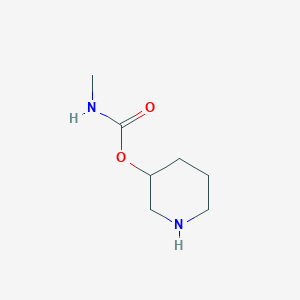
(S)-Methyl2-amino-4,4-dimethylpentanoatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Methyl2-amino-4,4-dimethylpentanoatehydrochloride: is a chemical compound with the molecular formula C7H15NO2 · HCl. It is a derivative of L-alanine, where the amino group is protected by a tert-butyl group, and the carboxyl group is esterified with methanol. This compound is commonly used in organic synthesis and peptide synthesis due to its stability and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl2-amino-4,4-dimethylpentanoatehydrochloride typically involves the esterification of L-alanine with methanol in the presence of a strong acid catalyst, followed by the protection of the amino group with tert-butyl chloride. The reaction conditions often include refluxing the mixture to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer higher efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol and other oxidized products.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: tert-Butyl alcohol, carbon dioxide.
Reduction: 3-tert-butyl-L-alanine.
Substitution: Various substituted alanine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (S)-Methyl2-amino-4,4-dimethylpentanoatehydrochloride is widely used in peptide synthesis as a protected amino acid. It helps in the stepwise construction of peptides by preventing unwanted side reactions .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding mechanisms. Its stability makes it an ideal candidate for such studies .
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. Its protective groups ensure that the active sites of the peptides remain intact during synthesis .
Industry: In the industrial sector, it is used in the production of various fine chemicals and intermediates. Its reactivity and stability make it a valuable compound in large-scale chemical manufacturing .
Mecanismo De Acción
The mechanism of action of (S)-Methyl2-amino-4,4-dimethylpentanoatehydrochloride involves its role as a protected amino acid in peptide synthesis. The tert-butyl group protects the amino group from unwanted reactions, while the ester group allows for easy incorporation into peptide chains. The compound interacts with various enzymes and molecular targets during synthesis, ensuring the correct sequence and structure of the peptides .
Comparación Con Compuestos Similares
- L-alanine tert-butyl ester hydrochloride
- Glycine tert-butyl ester hydrochloride
- β-alanine tert-butyl ester hydrochloride
- L-phenylalanine tert-butyl ester hydrochloride
Uniqueness: (S)-Methyl2-amino-4,4-dimethylpentanoatehydrochloride is unique due to its specific combination of protective groups, which provide both stability and reactivity. This makes it particularly useful in peptide synthesis, where precise control over the reaction conditions is essential .
Propiedades
Fórmula molecular |
C8H18ClNO2 |
|---|---|
Peso molecular |
195.69 g/mol |
Nombre IUPAC |
methyl (2S)-2-amino-4,4-dimethylpentanoate;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-8(2,3)5-6(9)7(10)11-4;/h6H,5,9H2,1-4H3;1H/t6-;/m0./s1 |
Clave InChI |
BFKWVKIVRULWQS-RGMNGODLSA-N |
SMILES isomérico |
CC(C)(C)C[C@@H](C(=O)OC)N.Cl |
SMILES canónico |
CC(C)(C)CC(C(=O)OC)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,1-Dimethylethyl 3-(aminocarbonyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B8291551.png)


![1-[4-(1H-indazol-5-yloxy)cyclohexyl]methanamine](/img/structure/B8291577.png)
![{[4-(Cyclopropylmethoxy)phenyl]ethynyl}(trimethyl)silane](/img/structure/B8291581.png)
![5-Ethyl-3,6-dioxo-2,3,6,7-tetrahydro-furo[2,3-f]indole](/img/structure/B8291587.png)



![ethyl N-[2-chloro-4-(2-hydroxyethyl)phenyl]aminoacetate](/img/structure/B8291629.png)

